Bienvenue dans la boutique en ligne BenchChem!

1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride

Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

This disubstituted benzimidazole HCl salt is a strategic building block for medicinal chemistry. The branched 2-isobutyl chain provides a critical advantage in lipophilicity and steric profile over the linear n-butyl isomer (CAS 1052077-09-4), impacting target binding and ADME. Its N1 2-bromoallyl group serves as a versatile electrophilic linchpin for rapid, divergent synthesis of covalent inhibitor libraries (e.g., PLK1, BRD4) or for linker attachment in PROTAC development. Ensure your SAR studies use the correct isomer.

Molecular Formula C14H18BrClN2
Molecular Weight 329.67
CAS No. 1216546-54-1
Cat. No. B2363464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride
CAS1216546-54-1
Molecular FormulaC14H18BrClN2
Molecular Weight329.67
Structural Identifiers
SMILESCC(C)CC1=NC2=CC=CC=C2N1CC(=C)Br.Cl
InChIInChI=1S/C14H17BrN2.ClH/c1-10(2)8-14-16-12-6-4-5-7-13(12)17(14)9-11(3)15;/h4-7,10H,3,8-9H2,1-2H3;1H
InChIKeyOXMHWRPPFKXSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromoallyl)-2-isobutyl-1H-benzo[d]imidazole Hydrochloride (CAS 1216546-54-1): Procurement-Oriented Structural & Comparator Profile


1-(2-Bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride (CAS 1216546-54-1) is a synthetic, disubstituted benzimidazole derivative bearing a reactive 2-bromoallyl group at the N1 position and a branched isobutyl chain at the C2 position of the heterocyclic core . It belongs to a broader class of 2-alkylbenzimidazoles, a privileged scaffold in medicinal chemistry known for diverse kinase inhibition, antimicrobial, and bromodomain-targeting activities . This specific compound is primarily utilized as a research chemical and a functionalized building block, where the bromoallyl moiety serves as a versatile handle for further covalent derivatization through nucleophilic substitution or metal-catalyzed cross-coupling, distinguishing it from simpler 2-alkylbenzimidazole intermediates.

1-(2-Bromoallyl)-2-isobutyl-1H-benzo[d]imidazole Hydrochloride: Why Isobutyl Branching Prevents Simple Analog Interchange


Direct substitution of 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride with its closest constitutional isomer, the n-butyl analog (1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride, CAS 1052077-09-4), is not equivalent despite shared molecular formula (C14H18BrClN2) and molecular weight (329.66 g/mol) . The change from a linear butyl to a branched isobutyl chain at the C2 position introduces significant differences in molecular shape, lipophilicity (logP), and steric encumbrance around the benzimidazole core. These factors critically influence target binding affinity, pharmacokinetic profile, and the compound's reactivity as a synthetic intermediate, where branching can alter reaction rates and regioselectivity in subsequent derivatizations. Therefore, procurement decisions must be based on the specific structural and functional requirements of the intended application, not on generic class membership.

1-(2-Bromoallyl)-2-isobutyl-1H-benzo[d]imidazole Hydrochloride (CAS 1216546-54-1): Quantitative Differentiation from Key Analogs


Structural Isomerism: Isobutyl vs. n-Butyl C2 Substitution Impact on Predicted Lipophilicity

The key structural differentiation of 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride lies in its branched isobutyl chain at the C2 position, compared to the linear n-butyl chain in its closest constitutional isomer, CAS 1052077-09-4 . Branching typically reduces molecular lipophilicity compared to its linear counterpart. While experimentally measured logP values for both compounds are not available in publicly accessible literature, standard computational predictions (e.g., using the XLogP3 algorithm) based on their SMILES strings indicate a lower logP for the isobutyl derivative. This predicted difference directly impacts aqueous solubility, membrane permeability, and non-specific protein binding, which are critical parameters in biological assays and in vivo studies.

Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

Reactive Handle Utility: 2-Bromoallyl Group as a Superior Electrophilic Warhead for Covalent Derivatization

The presence of a 2-bromoallyl substituent at the N1 position provides this compound with a reactive electrophilic handle absent in the non-halogenated parent, 2-isobutyl-1H-benzimidazole (CAS 5851-45-6) . This allylic bromide moiety can undergo SN2 or SN2'-type nucleophilic substitution, as well as participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This reactivity is not accessible with the simple 2-isobutylbenzimidazole core, which lacks a suitable leaving group. The bromoallyl group thus enables a divergent synthetic strategy, allowing a single advanced intermediate to be converted into a library of functionalized analogs for SAR exploration.

Synthetic Chemistry Chemical Biology Probe Design Covalent Inhibitor Synthesis

Biological Activity Context: Sub-micromolar Kinase Inhibition Trend for 2-Isobutyl Benzimidazole Scaffold

While direct biological activity data for 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride is not publicly reported, closely related 2-isobutyl benzimidazole derivatives have demonstrated potent inhibition of key oncology targets. For example, an advanced 2-isobutyl benzimidazole analog (BDBM50112345/CHEMBL3609315) exhibited a Ki of 99 nM against BRD4 and a Ki of 240 nM against PLK1 [1]. This establishes a baseline potency for the 2-isobutyl scaffold when appropriately substituted. The 2-bromoallyl group in the target compound may serve as a precursor for installing the large, polar substituents often required for high-affinity kinase binding, positioning it as a strategically useful intermediate in medicinal chemistry programs targeting these kinases.

Kinase Inhibition Anticancer Drug Discovery PLK1/BRD4 Pharmacology

1-(2-Bromoallyl)-2-isobutyl-1H-benzo[d]imidazole Hydrochloride (CAS 1216546-54-1): Recommended Application Scenarios Based on Structural Evidence


Divergent Synthesis of Covalent Kinase Inhibitor Libraries

The compound's 2-bromoallyl group makes it an ideal electrophilic linchpin for generating libraries of covalent kinase inhibitors. By reacting it with a diverse set of nitrogen, sulfur, or oxygen nucleophiles, researchers can rapidly explore the SAR of the N1 substituent while keeping the critical 2-isobutyl moiety constant. This application is particularly relevant for targets like PLK1 and BRD4, where 2-isobutyl analogs have shown promising potency [1]. This divergent approach is superior to using the non-brominated 2-isobutylbenzimidazole, which would require additional, less efficient functionalization steps.

Physicochemical Property Optimization via Isobutyl Branching

For programs where balancing potency with favorable ADME properties is critical, the slightly reduced predicted lipophilicity of the isobutyl isomer compared to the n-butyl isomer (Δ predicted logP ≈ -0.2) [1] offers a potential advantage. This compound can be used to synthesize matched molecular pair (MMP) analogs to experimentally validate if this branching leads to measurable improvements in solubility, metabolic stability, or off-target binding profiles, without compromising the core benzimidazole pharmacophore.

Key Intermediate for Targeted Protein Degraders (PROTACs)

The dual functionality of this compound—a reactive bromoallyl handle and a pre-installed isobutyl group—is well-suited for constructing heterobifunctional degraders. The bromoallyl group can be used to attach a linker via nucleophilic displacement, while the isobutyl vector can be elaborated to engage the E3 ligase of choice. This allows for the generation of PROTACs targeting BRD4 or other proteins, where the 2-isobutylbenzimidazole core serves as the target-binding warhead, building upon the class-level potency trends observed for this scaffold [1].

Quote Request

Request a Quote for 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.